N-(3,4-dichlorophenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of reagents such as dichlorophenylamine and methylphthalazine, followed by a series of reactions including sulfonation and acylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate certain steps in the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide, N-(3,4-dichlorophenyl)-: Shares a similar dichlorophenyl group but differs in its sulfonamide structure.
N-(3,4-dichlorophenyl)octanamide: Similar in having the dichlorophenyl group but with a different acetamide chain.
Uniqueness
N-(3,4-dichlorophenyl)-2-[(4-methylphthalazin-1-yl)sulfanyl]acetamide is unique due to its combination of the dichlorophenyl and methylphthalazinyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c1-10-12-4-2-3-5-13(12)17(22-21-10)24-9-16(23)20-11-6-7-14(18)15(19)8-11/h2-8H,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRTLZZZRBTSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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